molecular formula C13H11NO2 B12292021 3-(3-Pyridinylmethyl)benzoic acid

3-(3-Pyridinylmethyl)benzoic acid

Cat. No.: B12292021
M. Wt: 213.23 g/mol
InChI Key: LRSQBOMMXCANAR-UHFFFAOYSA-N
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Description

3-(3-Pyridinylmethyl)benzoic acid is a benzoic acid derivative with a pyridine ring attached via a methylene group at the third position of the benzene ring. This structure combines the aromaticity and acidity of benzoic acid with the basicity of pyridine, making it a versatile compound in medicinal chemistry and material science.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(pyridin-3-ylmethyl)benzoic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1-6,8-9H,7H2,(H,15,16)

InChI Key

LRSQBOMMXCANAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylmethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of 3-(3-Pyridinylmethyl)benzoic acid typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridinylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced pyridinylmethyl derivatives.

    Substitution: Benzylic halides.

Scientific Research Applications

3-(3-Pyridinylmethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Pyridinylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. Its effects are mediated through various biochemical pathways, depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 3-(3-pyridinylmethyl)benzoic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s) pKa (Predicted) Applications/Activities References
3-(3-Pyridinylmethyl)benzoic acid Not provided C₁₃H₁₁NO₂ ~215.22 Pyridinylmethyl at position 3 ~4.28* Research applications -
3-Amino-4-[(3-pyridinylmethyl)amino]benzoic acid 436088-89-0 C₁₃H₁₃N₃O₂ 243.26 Amino and pyridinylmethylamino Not reported Research chemical
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid 514209-42-8 C₁₃H₁₈N₂O₂ 234.29 Piperazinylmethyl 4.28 M3 muscarinic receptor antagonist
3-{[6-(3-Methylphenyl)pyridazin-3-yl]amino}benzoic acid 1119451-53-4 C₁₈H₁₅N₃O₂ 305.33 Pyridazinyl-amino with methylphenyl Not reported Research chemical
3,3'-(Pyridine-2,6-diyl)dibenzoic acid 1258419-69-0 C₁₉H₁₃NO₄ 319.31 Dibenzoic acid linked via pyridine Not reported Material science applications

*Predicted based on analog data (e.g., piperazinylmethyl analog ).

Key Observations:
  • Substituent Effects : The pyridinylmethyl group introduces basicity (pKa ~4.28), enhancing solubility in acidic environments. In contrast, the piperazinylmethyl group in the 514209-42-8 compound increases molecular weight and basicity, making it suitable for targeting M3 receptors .
  • Bioactivity: While 3-(3-pyridinylmethyl)benzoic acid lacks reported bioactivity, its analogs show receptor-specific interactions.

Metabolic and Pharmacokinetic Profiles

  • Metabolism : Hydroxylated and sulfonated benzoic acid derivatives (e.g., hydroxyl-(sulfooxy)benzoic acid in ) undergo phase II conjugation. The pyridinylmethyl group in 3-(3-pyridinylmethyl)benzoic acid may undergo oxidation or demethylation, but specific data is unavailable.
  • Solubility: The pyridinylmethyl group improves water solubility compared to non-polar substituents (e.g., 3-(5-methyl-2-furyl)benzoic acid ).

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